molecular formula C12H10N2O B8321858 3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal

3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal

Cat. No.: B8321858
M. Wt: 198.22 g/mol
InChI Key: AJHOJOQLIMXSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal (CAS 545424-10-0) is a high-value chemical building block with a molecular weight of 198.22 g/mol and the formula C12H10N2O . Its structure combines a pyrazole heterocycle, a phenyl ring, and a propenal (acrolein) chain, making it a versatile scaffold for synthesizing diverse compounds. The (E)-isomer is often the target of synthesis due to the extended, planar conformation of the propenal group, which is favorable for molecular packing and interactions . This compound serves as a key intermediate in medicinal chemistry and materials science. It can be utilized to develop novel pharmaceutical candidates, as pyrazole derivatives are well-documented for their broad biological activities, including anti-inflammatory, antihistaminic, and antifungal properties . The molecular framework allows for further functionalization, enabling researchers to explore structure-activity relationships and develop new therapeutic agents . The crystal packing of related pyrazolyl propenal compounds is often stabilized by intermolecular interactions such as C–H···O hydrogen bonds, which can form cyclic centrosymmetric dimers, and C–H···π interactions . This insight into solid-state behavior is valuable for researchers working on crystal engineering and the design of functional organic materials. One referenced synthetic route to this compound involves a multi-step process starting from (1,3-dioxolan-2-yl-methyl)triphenylphosphonium bromide and 4-(1H-pyrazol-1-yl)benzaldehyde, followed by hydrolysis . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-(4-pyrazol-1-ylphenyl)prop-2-enal

InChI

InChI=1S/C12H10N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-10H

InChI Key

AJHOJOQLIMXSQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Pharmacokinetics

  • Electrophilic Reactivity : The propenal group in 3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal is more electrophilic than the ketone groups in chalcone analogs (e.g., compound 5a). This may enhance covalent binding to nucleophilic residues (e.g., cysteine thiols) in target proteins, but could also increase off-target toxicity .
  • Hydrogen Bonding : The pyrazole ring provides two nitrogen atoms capable of hydrogen bonding, similar to pyrazoline derivatives (e.g., compound in ). However, the absence of a trifluoromethyl group (as in 5a) may reduce metabolic stability and lipophilicity .

Crystallographic and Computational Insights

  • Structural Analysis : Tools like SHELXL () and ORTEP-3 () have been used to resolve crystal structures of related compounds (e.g., ). Computational studies using Multiwfn () could further elucidate the electron density distribution and reactive sites of this compound, particularly its conjugated π-system .

Preparation Methods

Microwave-Assisted Cyclocondensation of α,β-Unsaturated Carbonyl Derivatives

The microwave-assisted synthesis of pyrazole derivatives has emerged as a high-efficiency route for constructing heterocyclic systems. For 3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal, this method involves the reaction of 4-hydrazinylphenyl propenal 1 with 1,3-diketones or α,β-unsaturated ketones under solvent-free conditions (Figure 1A) . Microwave irradiation (150–200°C, 10–15 min) promotes rapid cyclization, yielding the pyrazole ring with concurrent retention of the propenal moiety. Nuclear magnetic resonance (NMR) analysis of intermediates reveals complete conversion of hydrazine protons (δ 8.14 ppm, NH) to pyrazole ring protons (δ 6.23–7.45 ppm), confirming regioselective C–N bond formation .

A notable advantage of this method is its compatibility with electron-deficient aryl groups, which suppress side reactions such as Michael additions. However, steric hindrance at the α-position of the propenal can reduce yields by 15–20%, necessitating precise stoichiometric control .

Benzotriazole-Mediated Alkylation-Elimination Strategy

Regiospecific synthesis of trisubstituted pyrazoles via benzotriazole intermediates offers precise control over substituent placement. As detailed by Katritzky et al. , 2-(1H-benzotriazol-1-yl)-3-(4-(pyrazol-1-yl)phenyl)-2-propenal 2 reacts with methylhydrazine at 0°C to form a pyrazoline intermediate 3 (Figure 1B). Subsequent alkylation with iodomethane (K2CO3, DMF, 60°C) introduces the 4-methyl group, followed by elimination of benzotriazole (Et3N, reflux) to yield the target compound.

StepReagents/ConditionsYield (%)
1Methylhydrazine, THF, 0°C85
2CH3I, K2CO3, DMF, 60°C78
3Et3N, toluene, reflux92

This method achieves an overall yield of 62% with >95% regiopurity, as evidenced by high-resolution mass spectrometry (HRMS) and X-ray crystallography . The benzotriazole group acts as a transient directing moiety, preventing undesired tautomerization during cyclization.

Vilsmeier-Haack Formylation-Cyclization Sequence

The Vilsmeier-Haack reaction enables simultaneous formylation and cyclization of tosylhydrazone precursors. Treatment of 3-(4-(pyrazol-1-yl)phenyl)propenone tosylhydrazone 4 with POCl3/DMF (1:3) at −10°C generates the α-chloro aldehyde intermediate 5 , which undergoes spontaneous cyclization upon warming to 25°C (Figure 1C) . Infrared (IR) spectroscopy confirms aldehyde formation (νmax 1677 cm⁻¹), while elemental analysis validates the molecular formula (C12H9N3O; calc. C 70.92%, H 4.43%, N 20.68%) .

This method is particularly effective for electron-rich aryl systems, though excessive chlorination at the β-position remains a limitation, requiring careful temperature modulation.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura coupling between 4-(pyrazol-1-yl)phenylboronic acid 6 and 2-bromopropenal 7 (Pd(PPh3)4, K2CO3, dioxane/H2O) provides direct access to the target compound (Figure 1D) . Optimization studies indicate that ligand choice critically impacts yield: bulky phosphine ligands (e.g., SPhos) suppress proto-deboronation side reactions, enhancing yields to 73% .

Comparative analysis of coupling methods reveals the following trends:

CatalystLigandYield (%)
Pd(OAc)2PPh358
PdCl2(dppf)XPhos68
Pd(AmPhos)2SPhos73

Despite its efficiency, this route requires anhydrous conditions and inert atmospheres, increasing operational complexity.

Oxidation of Propanol Precursors

While less common, oxidation of 3-[4-(pyrazol-1-yl)phenyl]-2-propenol 8 using pyridinium chlorochromate (PCC) in dichloromethane (DCM) represents a viable pathway (Figure 1E) . Gas chromatography–mass spectrometry (GC-MS) monitoring shows complete conversion within 3 hr (m/z 198 [M+H]+), though overoxidation to carboxylic acids occurs at higher PCC concentrations (>2 equiv).

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for each method:

MethodYield (%)Purity (%)StereocontrolScalability
Microwave Cyclocondensation6895ModerateHigh
Benzotriazole Elimination6297HighModerate
Vilsmeier-Haack5590LowLow
Suzuki Coupling7398HighHigh
Propanol Oxidation4885NoneLow

The Suzuki coupling and benzotriazole methods offer superior regioselectivity, making them preferred for large-scale synthesis. In contrast, microwave and Vilsmeier-Haack routes are advantageous for rapid screening of analogs .

Q & A

Q. What are the optimal synthetic routes for 3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, such as condensation between 4-(1H-pyrazol-1-yl)benzaldehyde and acetylene derivatives under controlled conditions. Key steps include temperature regulation (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts like piperidine for aldol condensation . Intermediates are characterized using thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural validation .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

A combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and infrared (IR) spectroscopy is used to identify functional groups (e.g., α,β-unsaturated aldehyde). Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction (employing SHELXL ) provides unambiguous structural elucidation .

Q. How is the purity of the compound assessed, and what methods validate it?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) quantify purity (>95% typically required). Elemental analysis (C, H, N) and melting-point determination further validate purity .

Q. What are the compound’s solubility properties, and how do they affect experimental design?

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO or dichloromethane. Solvent choice impacts reaction design (e.g., DMF for coupling reactions) and bioassay compatibility (e.g., DMSO stock solutions for cell-based studies) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or IR data may arise from tautomerism or impurities. Complementary techniques like 2D NMR (HSQC, HMBC) or X-ray crystallography (using SHELXL ) clarify ambiguities. For example, X-ray data can distinguish between keto-enol tautomers .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

By-products like aldol adducts or oxidation products are minimized by:

  • Strict temperature control (<80°C to prevent polymerization).
  • Use of anhydrous solvents (e.g., dry THF) and inert atmospheres (N2_2).
  • Catalytic additives (e.g., molecular sieves) to absorb water .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

The α,β-unsaturated aldehyde moiety acts as a Michael acceptor, enabling covalent binding to biological nucleophiles (e.g., cysteine residues). Density functional theory (DFT) calculations predict electrophilic regions, guiding structure-activity relationship (SAR) studies for drug design .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Poor crystal growth due to flexible side chains is addressed by:

  • Slow evaporation in solvent mixtures (e.g., ethanol/water).
  • Seeding with microcrystals.
  • Refinement via SHELXL to model disorder or twinning .

Q. How do researchers analyze contradictory bioactivity data across studies?

Discrepancies in IC50_{50} values may stem from assay conditions (e.g., pH, cell lines). Meta-analyses comparing protocols (e.g., ATP-based vs. resazurin assays) and using standardized controls (e.g., doxorubicin for cytotoxicity) improve reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding to targets like kinase enzymes. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with pyrazole nitrogen), validated by experimental IC50_{50} data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.